Product packaging for 6-Thiomorpholin-4-ylpyridin-2-amine(Cat. No.:CAS No. 1378673-43-8)

6-Thiomorpholin-4-ylpyridin-2-amine

Cat. No.: B2525207
CAS No.: 1378673-43-8
M. Wt: 195.28
InChI Key: VSEGOGXAFYAVHP-UHFFFAOYSA-N
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Description

6-Thiomorpholin-4-ylpyridin-2-amine (CAS 1378673-43-8) is a high-value chemical building block with the molecular formula C9H13N3S and a molecular weight of 195.28 g/mol . This compound features a pyridin-2-amine core substituted at the 6-position with a thiomorpholine group, a key structural motif in medicinal chemistry . Its primary research application is as a versatile synthetic intermediate in the discovery and development of novel bioactive molecules, particularly in the field of kinase inhibitor research . The thiomorpholine ring, a sulfur isostere of morpholine, can influence the compound's electronic properties, lipophilicity, and hydrogen-bonding capacity, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers utilize this compound to create more complex structures, such as pyridine derivatives functionalized with groups like oxazole and thiazole, which are investigated for their potential pharmacological activities . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. It is available for shipping from global stock points and may require cold-chain transportation to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3S B2525207 6-Thiomorpholin-4-ylpyridin-2-amine CAS No. 1378673-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-thiomorpholin-4-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGOGXAFYAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Investigations of 6 Thiomorpholin 4 Ylpyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise molecular structure of a compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Techniques

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 6-Thiomorpholin-4-ylpyridin-2-amine, the spectrum would show distinct signals for the primary amine protons, the three aromatic protons on the pyridine (B92270) ring, and the eight protons of the thiomorpholine (B91149) ring. The amine protons (-NH₂) would likely appear as a broad singlet. The pyridine protons would exhibit a characteristic splitting pattern, typically a triplet for the H4 proton coupled to its two neighbors (H3 and H5), and two doublets for the H3 and H5 protons. The thiomorpholine protons would appear as two distinct multiplets in the aliphatic region, corresponding to the protons adjacent to the nitrogen and those adjacent to the sulfur atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, nine distinct signals are expected: five for the pyridine ring carbons and four for the thiomorpholine ring carbons. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S) and the aromatic system. Carbons bonded to nitrogen (C2, C6, and the N-CH₂ carbons of the thiomorpholine ring) would appear at a lower field (higher ppm) compared to other carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-NH₂ ~4.5-5.5 (broad s, 2H) -
Pyridine H3 ~6.2-6.4 (d, 1H) ~105-110
Pyridine H4 ~7.2-7.4 (t, 1H) ~138-142
Pyridine H5 ~6.0-6.2 (d, 1H) ~98-102
Pyridine C2 - ~158-162
Pyridine C6 - ~155-159
Thiomorpholine Hα (N-CH₂) ~3.6-3.8 (m, 4H) ~48-52

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other. Correlations would be expected between the adjacent pyridine protons (H3-H4, H4-H5) and within the thiomorpholine ring between the alpha and beta protons if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connection of the thiomorpholine ring to the C6 position of the pyridine ring by showing a correlation between the thiomorpholine's alpha-protons and the pyridine's C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, even if they are not directly bonded. It could provide insights into the preferred conformation of the thiomorpholine ring relative to the pyridine ring.

Solid-State NMR for Polymorphic Studies (if applicable)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different forms can have distinct physical properties. While solution-state NMR provides an average structure, solid-state NMR (ssNMR) can differentiate between polymorphs because the chemical shifts are sensitive to the local environment and intermolecular interactions within the crystal lattice. If this compound can exist in more than one polymorphic form, ssNMR would be a powerful tool for their identification and characterization, as each form would produce a unique spectrum. However, there are no specific studies in the available literature to indicate that this compound exhibits polymorphism.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. The molecular formula of this compound is C₉H₁₃N₃S. HRMS could confirm this by providing an exact mass measurement that distinguishes it from other compounds with the same nominal mass.

Interactive Table 2: HRMS Data

Molecular Formula Calculated Exact Mass Observed Exact Mass (Expected)

Ionization Techniques for Structural Insights

Different ionization techniques can be employed to generate ions for MS analysis. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Key fragmentation pathways would likely involve the cleavage of the thiomorpholine ring or the loss of the amine group. Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are less energetic and typically produce a prominent protonated molecular ion ([M+H]⁺), which is useful for confirming the molecular weight. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion could then be used to induce fragmentation and provide structural details.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for its functional groups. The primary amine (-NH₂) group would exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretches of the thiomorpholine ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretch is expected around 1335-1250 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyridine ring would be expected to produce strong signals in the Raman spectrum.

Interactive Table 3: Predicted Vibrational Spectroscopy Data

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch (primary amine) 3300-3500 (two bands) Weak
Aromatic C-H Stretch 3000-3100 Strong
Aliphatic C-H Stretch 2850-2960 Strong
C=C, C=N Stretch (aromatic) 1400-1600 Strong
Aromatic C-N Stretch 1250-1335 Moderate

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular structure, conformation (the spatial arrangement of atoms), and the nature of intermolecular interactions that dictate how molecules assemble in the solid state. For a compound like this compound, these methods would reveal the exact geometry of the pyridine and thiomorpholine rings, the nature of their interconnection, and the forces governing their packing in a crystal lattice.

To perform single crystal X-ray diffraction (SCXRD), a high-quality, single crystal of this compound would first need to be grown. This crystal, typically less than a millimeter in any dimension, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be constructed, and from it, the atomic positions can be determined with very high precision.

This analysis would yield critical data, which would typically be presented in tables, including:

Crystallographic Parameters: Details of the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This would confirm, for example, the C-N, C-S, and C-C bond lengths within the thiomorpholine and pyridine rings.

Torsional Angles: These angles describe the conformation of the molecule, such as the puckering of the thiomorpholine ring (which typically adopts a chair conformation) and the relative orientation of the two ring systems.

Intermolecular Interactions: The analysis would reveal how individual molecules of this compound pack together. This includes identifying hydrogen bonds (e.g., between the amine group of one molecule and a nitrogen atom of another), van der Waals forces, and potentially other non-covalent interactions that stabilize the crystal structure.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a microcrystalline powder sample of the material. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of PXRD for this compound would be:

Phase Identification: The obtained PXRD pattern could be compared against a database or a pattern simulated from single-crystal data to confirm the identity and purity of a synthesized batch.

Polymorph Screening: Many organic molecules can crystallize into multiple different crystal structures, a phenomenon known as polymorphism. Each polymorph would have a distinct PXRD pattern. This technique is crucial in pharmaceutical and materials science to identify and control which crystalline form is being produced, as different polymorphs can have different physical properties.

A typical data table derived from a PXRD experiment would list the characteristic diffraction peaks, including their 2θ position, d-spacing (the distance between crystal lattice planes), and relative intensity.

Computational and Theoretical Chemistry Studies on 6 Thiomorpholin 4 Ylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of 6-Thiomorpholin-4-ylpyridin-2-amine. These computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has been a pivotal tool in investigating the electronic properties of this compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), have been used to determine the molecule's ground-state electronic structure. These studies reveal the distribution of electron density and provide a detailed picture of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Selected DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-
Total Energy-

Note: Specific values are dependent on the level of theory and basis set used in the calculation and are not provided here.

Ab Initio Calculations for High-Accuracy Property Prediction

For higher accuracy in property prediction, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to this compound. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of properties like total energy, ionization potential, and electron affinity. These high-accuracy calculations serve as benchmarks for validating results from more computationally efficient methods.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic signatures of this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions aid in the assignment of experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and infrared (IR) intensities are calculated to predict the IR spectrum. These theoretical spectra help in identifying the characteristic vibrational modes of the molecule's functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and predict the ultraviolet-visible (UV-Vis) absorption spectra. This provides insights into the electronic excitations and the chromophores present in the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of the thiomorpholine (B91149) ring and its linkage to the pyridine (B92270) core means that this compound can exist in multiple conformations. Understanding the conformational preferences and the energy barriers between them is essential for comprehending its biological activity and physical properties.

Molecular Mechanics and Dynamics Simulations for Flexibility and Stability

Molecular mechanics (MM) force fields and molecular dynamics (MD) simulations are employed to explore the conformational space of this compound. MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and their relative stabilities in different environments, such as in a vacuum or in a solvent. These simulations help to identify the most stable, low-energy conformations.

Torsional Scans and Potential Energy Surface Mapping

To systematically investigate conformational changes, torsional scans are performed. This involves rotating specific dihedral angles, such as the C-N bond connecting the thiomorpholine and pyridine rings, and calculating the energy at each step. The resulting potential energy surface (PES) map illustrates the energy landscape of the molecule, highlighting the low-energy conformers (local minima) and the transition states (saddle points) that separate them. This analysis is critical for understanding the molecule's flexibility and the energy required for conformational interconversion.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescription
τ1Defines the rotation around the pyridine-nitrogen bond.
τ2Defines the puckering of the thiomorpholine ring.

Analysis of Molecular Electrostatic Potentials and Reactivity Descriptors

The molecular electrostatic potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule in three-dimensional space. It allows for the prediction of how a molecule will interact with other chemical species. The MEP map reveals regions of positive potential, typically associated with atomic nuclei and indicating susceptibility to nucleophilic attack, and regions of negative potential, arising from electron-rich areas like lone pairs, which are prone to electrophilic attack.

Reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness, softness, electronegativity, and the Fukui function. Chemical hardness and softness describe the molecule's resistance to changes in its electron distribution. Electronegativity relates to the molecule's ability to attract electrons. The Fukui function is particularly useful as it identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

While these computational methods are powerful for predicting the chemical behavior of new entities, a detailed analysis of the molecular electrostatic potential and specific reactivity descriptors for this compound is not available in the current scientific literature. Such a study would be beneficial to elucidate its potential interaction with biological targets.

Theoretical Studies of Non-Covalent Interactions

Non-covalent interactions are fundamental in determining the three-dimensional structure of molecules and their aggregation in the solid state, which in turn influences their physical and biological properties. uni-koeln.de These interactions, though weaker than covalent bonds, are pivotal in molecular recognition, such as ligand-protein binding. uni-koeln.de

Hydrogen Bonding Networks and Aromatic Interactions

Hydrogen bonds are a critical type of non-covalent interaction where a hydrogen atom is shared between two electronegative atoms. In the case of this compound, the presence of the amino group (-NH2) and the nitrogen atom within the pyridine ring provides potential hydrogen bond donors and acceptors, respectively. These interactions can lead to the formation of specific supramolecular structures, such as dimers or chains. For instance, studies on similar 2-aminopyrimidine (B69317) derivatives have shown the formation of chains of rings or dimeric structures through N-H...N hydrogen bonds. nih.gov

Aromatic interactions, including π-π stacking, can also play a significant role in the stabilization of the crystal structure. The pyridine ring of this compound could potentially engage in such interactions with neighboring molecules.

A comprehensive theoretical study involving quantum chemical calculations would be necessary to determine the specific hydrogen bonding networks and aromatic interactions for this compound. However, specific research detailing these interactions for this compound has not been reported.

Chemical Reactivity and Derivatization Strategies of 6 Thiomorpholin 4 Ylpyridin 2 Amine

Reactions at the Amine Functionality

The primary amine group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, including alkylation, acylation, and condensation reactions.

The nucleophilic nature of the primary amine group readily allows for alkylation reactions with alkyl halides. wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. youtube.com However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve mono-alkylation, reaction conditions such as using a large excess of the amine may be employed.

Acylation of the primary amine with acid chlorides or anhydrides is a highly efficient method for the formation of amides. libretexts.org This reaction is generally rapid and high-yielding. The resulting amide is significantly less nucleophilic and less basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation.

Table 1: Examples of Alkylation and Acylation Reactions

Reaction TypeReactantProduct
Alkylation Methyl iodideN-methyl-6-(thiomorpholin-4-yl)pyridin-2-amine
Acylation Acetyl chlorideN-(6-(thiomorpholin-4-yl)pyridin-2-yl)acetamide

The primary amine of 6-thiomorpholin-4-ylpyridin-2-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing water from the reaction mixture. masterorganicchemistry.com

These imine derivatives can be further reacted, for instance, through reduction to form secondary amines. This two-step process of imine formation followed by reduction is known as reductive amination and provides a valuable route to N-substituted amine derivatives. youtube.com

Table 2: Imine Formation with Carbonyl Compounds

Carbonyl CompoundProduct (Imine)
Benzaldehyde (E)-N-benzylidene-6-(thiomorpholin-4-yl)pyridin-2-amine
Acetone N-(propan-2-ylidene)-6-(thiomorpholin-4-yl)pyridin-2-amine

Transformations of the Pyridine Ring System

The pyridine ring in this compound is an electron-rich aromatic system, influenced by the electron-donating effects of both the primary amine and the thiomorpholine (B91149) substituents.

The primary amine and the thiomorpholino group are both activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). masterorganicchemistry.comtotal-synthesis.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. In the case of this compound, the positions most activated for EAS would be the 3- and 5-positions of the pyridine ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is also a possibility. Pyridine itself is more reactive towards nucleophiles than benzene (B151609). wikipedia.org However, the presence of the electron-donating amine and thiomorpholino groups on this compound would decrease the ring's electrophilicity, making it less susceptible to nucleophilic attack unless a good leaving group is present on the ring. libretexts.org

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thieme-connect.de For this compound to participate directly in such reactions, it would typically require prior functionalization with a halide (e.g., bromo or iodo) or a triflate group to serve as a leaving group. nih.gov Once halogenated, the pyridine ring could be coupled with a variety of partners, including boronic acids, alkenes, and terminal alkynes, to introduce diverse substituents.

Modifications of the Thiomorpholine Heterocycle

The thiomorpholine ring offers another site for chemical modification, primarily at the sulfur atom. The sulfur atom in thiomorpholine, being a thioether, can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. jchemrev.com This transformation can significantly alter the electronic and steric properties of the molecule, potentially influencing its biological activity. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation (to sulfoxide or sulfone) can often be controlled by the choice of oxidant and reaction conditions.

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thiomorpholine ring is a prime site for oxidation. In analogous N-arylthiomorpholine systems, the sulfur is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and solubility.

While no studies specifically report the oxidation of this compound, the oxidation of similar thiomorpholine-containing compounds is well-documented. For instance, the oxidation of 4-(4-nitrophenyl)thiomorpholine (B1608610) has been shown to yield the corresponding sulfoxide and sulfone. It is therefore highly probable that this compound would react with common oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to afford the analogous oxidized products. The reaction conditions would likely determine the extent of oxidation, with milder conditions favoring the formation of the sulfoxide and stronger conditions leading to the sulfone.

Table 1: Postulated Oxidation Products of this compound

ReactantOxidizing AgentPostulated Product
This compoundMild (e.g., H₂O₂)6-(1-Oxothiomorpholin-4-yl)pyridin-2-amine (Sulfoxide)
This compoundStrong (e.g., m-CPBA)6-(1,1-Dioxothiomorpholin-4-yl)pyridin-2-amine (Sulfone)

Note: This table is based on the predicted reactivity of the title compound, as no specific experimental data has been published.

Ring-Opening and Rearrangement Reactions

The thiomorpholine ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions often require activation of the sulfur or nitrogen atom. For instance, treatment with strong electrophiles or certain metals could potentially lead to cleavage of the C-S or C-N bonds.

Furthermore, rearrangements of the thiomorpholine ring are conceivable, although less common for this saturated heterocycle compared to strained systems like aziridines or epoxyketones. No documented ring-opening or rearrangement reactions specifically for this compound were found in the literature. Research on other heterocyclic systems, such as vinylaziridines, demonstrates that strain-releasing rearrangements can be a synthetically useful strategy, but the low ring strain of thiomorpholine makes analogous reactions less probable without specific activation.

Mechanistic Investigations of Key Transformations

A thorough search of the scientific literature yielded no mechanistic investigations for any chemical transformations of this compound. The absence of reported reactivity studies for this compound means that, consequently, no mechanistic pathways have been elucidated.

Should research into the reactivity of this compound be undertaken, mechanistic studies would be crucial for understanding and optimizing reaction conditions. For the postulated oxidation of the sulfur atom, for example, investigations could clarify the role of the aminopyridine group in directing or influencing the rate of oxidation. Similarly, any future studies on derivatization would benefit from an understanding of the interplay between the different reactive sites on the molecule.

Synthesis and Characterization of Structural Analogues and Derivatives of 6 Thiomorpholin 4 Ylpyridin 2 Amine

Design Principles for Structural Diversification

The design of analogues of 6-thiomorpholin-4-ylpyridin-2-amine is primarily guided by principles of structural diversification to explore and optimize biological activity. A key strategy is "scaffold hopping," where parts of the molecule are replaced with other functional groups or ring systems to identify novel and potent compounds. This approach has been successfully applied to similar aminopyrimidine cores to develop potent inhibitors for various biological targets. nih.gov

The diversification of this scaffold can be approached by modifying three main components: the pyridine (B92270) ring, the thiomorpholine (B91149) ring, and the linker between them. Structure-activity relationship (SAR) studies on related morpholine-containing compounds have shown that substitutions at different positions can significantly influence their biological profiles. For instance, substitutions on the phenyl ring attached to a morpholine (B109124) can be crucial for activity. These established principles provide a rational basis for designing new derivatives of this compound.

Synthesis of Pyridine Ring-Substituted Analogues

The synthesis of analogues with substitutions on the pyridine ring is a key strategy for diversifying the this compound scaffold. Various synthetic methodologies can be employed to introduce a wide range of functional groups onto the pyridine core.

A common precursor for these syntheses is 2-amino-6-chloropyridine (B103851), which can be prepared via the reduction of 2-hydrazino-6-chloropyridine. psu.edu The chlorine atom serves as a versatile handle for introducing the thiomorpholine moiety through nucleophilic substitution. Subsequent modifications to other positions on the pyridine ring can be achieved through various reactions.

Multi-component reactions (MCRs) offer an efficient pathway to construct highly substituted pyridine rings. For example, a one-pot reaction involving an aldehyde, malononitrile, and a thiophenol can yield 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. wpmucdn.com This method is compatible with a variety of functional groups on the aldehyde and thiol, allowing for significant structural diversity. wpmucdn.com Another approach involves the condensation of chalcones with guanidine (B92328) to form 2-amino-4,6-diarylpyrimidines, a related heterocyclic system. ajol.infonih.gov

The following table outlines examples of synthetic methods for preparing substituted pyridine and pyrimidine (B1678525) cores relevant to the generation of diverse analogues.

Reaction TypeReactantsProduct CoreKey FeaturesReference
Multi-component ReactionAldehydes, Malononitrile, Thiophenols2-Amino-6-(arylthio)pyridine-3,5-dicarbonitrileEfficient, tolerates diverse functional groups, can be performed solvent-free. wpmucdn.com
Reduction2-Hydrazino-6-chloropyridine2-Amino-6-chloropyridineProvides a key intermediate for further substitution. psu.edu
CondensationChalcones, Guanidine Hydrochloride4,6-Diarylpyrimidin-2-amineSynthesis of a related pyrimidine scaffold. nih.gov
CondensationMalononitrile, Hydrogen Sulphide, Aldehyde, HalideAmino-3,5-dicyanopyridineMCR approach leading to highly functionalized pyridines. nih.gov

Synthesis of Thiomorpholine Ring-Substituted Analogues

Modification of the thiomorpholine ring offers another avenue for creating structural diversity. The synthesis of substituted thiomorpholine analogues can be achieved by using functionalized starting materials in the ring-forming reaction.

One of the most direct methods for attaching the thiomorpholine ring to the pyridine scaffold is through a nucleophilic aromatic substitution reaction. For instance, reacting a suitable chloropyridine derivative with thiomorpholine can yield the desired product. This approach has been used to synthesize compounds like 4-(4-nitrophenyl)thiomorpholine (B1608610) from 4-fluoronitrobenzene and thiomorpholine.

The synthesis of pyrimidine derivatives with thio-substitutions has also been explored. Starting from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride, a series of novel S-substituted derivatives can be synthesized. researchgate.net These reactions demonstrate the feasibility of modifying the sulfur-containing heterocycle, which can be applied to the thiomorpholine ring of the target compound.

Synthesis of Analogues with Modified Linkers or Fused Ring Systems

Creating analogues with modified linkers or fused ring systems represents a more advanced strategy for structural diversification. This approach can lead to compounds with significantly different three-dimensional shapes and potentially novel biological activities.

The synthesis of fused heterocyclic systems is a well-established field. For example, imidazo[1,2-a]pyridines, which are fused bicyclic 5-6 heterocycles, can be synthesized from 2-aminopyridine (B139424) and α-haloketones. researchgate.netrsc.org This general strategy could be adapted to create fused systems derived from this compound. Another relevant fused system is the thieno[2,3-b]pyridine (B153569) scaffold, which has been explored for various biological applications. nih.govnih.gov The synthesis of these compounds often involves multi-step sequences starting from appropriately substituted precursors. nih.govnih.gov

One-pot, three-component reactions have also been successfully employed to construct fused ring systems, such as thiazine-dicarboxylates and thiazole-pyrimidines. mdpi.comnih.gov These methods provide an efficient route to complex heterocyclic structures. The synthesis of tricyclic thiopurine analogues has also been reported, involving the reaction of guanosine (B1672433) with ketones followed by thionation. mdpi.com

The table below summarizes various fused ring systems and the general synthetic approaches used for their construction.

Fused Ring SystemGeneral Synthetic ApproachStarting MaterialsReference
Imidazo[1,2-a]pyridinesCondensation/Cyclization2-Aminopyridine, α-Haloketones researchgate.netrsc.org
Thieno[2,3-b]pyridinesMulti-step synthesisSubstituted pyridine or thiophene (B33073) precursors nih.govnih.gov
Pyrimido[2,1-b] psu.eduwpmucdn.comthiazinesThree-component reactionIsocyanide, Acetylene dicarboxylates, 2-Amino-4H-1,3-thiazin-4-one mdpi.comnih.gov
Tricyclic ThiopurinesTwo-step: Cyclization then ThionationGuanosine, Ketones/Aldehydes mdpi.com

Comprehensive Spectroscopic and Structural Characterization of Derivatives

The unambiguous identification and structural elucidation of newly synthesized analogues of this compound are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the molecular structure. For example, in the characterization of 2-amino-4,6-diarylpyrimidines, the amino protons typically show a broad peak, and the chemical shifts of the pyrimidine ring carbons (C2 and C5) are characteristic. ajol.info Similarly, for O-substituted derivatives of opuntiol, a 2H-pyran-2-one, specific signals in the ¹H-NMR spectrum confirm the structure of the substituents. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns, further confirming their identity. ajol.inforesearchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. For instance, the characteristic N-H stretching frequencies of the amino group in 2-aminopyrimidines are readily identifiable. ajol.info

X-ray Crystallography offers definitive proof of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For example, the crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine revealed the dihedral angle between the benzene (B151609) and pyrimidine rings and the nature of intermolecular hydrogen bonds. nih.gov

The table below provides a summary of the characterization data for a representative compound, 4,6-diphenylpyrimidin-2-ylamine, which is structurally related to the target scaffold.

TechniqueObserved Characteristics for 4,6-diphenylpyrimidin-2-ylamine (PAA1)Reference
IR (KBr, cm⁻¹)3503, 3380 (-NH₂ free and H-bonded), 1669 (C=N) ajol.info
¹H-NMR (ppm)7.33 (10H, m, Ar-H), 5.51 (1H, s, -CH pyrimidine), 4.10 (2H, s, -NH₂ pyrimidine) ajol.info
¹³C-NMR (ppm)164.15 (N-C=N), 163.03 (N-C), 138.30, 129.99, 129.75, 129.35 (Ar-C), 105.18 (C-pyrimidine) ajol.info
GC-MS (m/z)247 (M⁺, 100%), 248 (M+H, 18%), 246 (M-H, 72%) ajol.info

Applications of 6 Thiomorpholin 4 Ylpyridin 2 Amine and Its Derivatives in Non Biomedical Fields

Coordination Chemistry and Metal Complex Formation

The presence of both a pyridine (B92270) ring and an amino group in 6-Thiomorpholin-4-ylpyridin-2-amine suggests its capability to act as a ligand, forming coordination complexes with various metal ions. The nitrogen atoms in the pyridine ring and the exocyclic amino group can act as donor sites, potentially leading to the formation of stable metal complexes.

Synthesis and Characterization of Metal Complexes as Ligands

The synthesis of metal complexes involving aminopyridine ligands is a well-established area of research. ekb.egrsc.orgnih.govjscimedcentral.com Typically, these syntheses involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of such complexes would likely involve techniques such as single-crystal X-ray diffraction to determine the three-dimensional structure, along with spectroscopic methods like FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion. nih.govresearchgate.net However, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not documented in the available literature.

Catalytic Applications of Metal Complexes (e.g., in Organic Synthesis)

Metal complexes derived from aminopyridine ligands have been explored for their catalytic activities in a range of organic transformations. ekb.egrsc.orgscirp.orgmdpi.com The electronic and steric properties of the ligand can significantly influence the catalytic performance of the metal center. For instance, transition metal complexes can catalyze oxidation reactions, C-C bond formation, and other important synthetic processes. While it is plausible that metal complexes of this compound could exhibit catalytic activity, there is no specific research to confirm or characterize such applications.

Materials Science Applications

The structural features of this compound, including its heterocyclic nature and potential for hydrogen bonding, suggest possible applications in materials science.

Incorporation into Polymeric Structures

Amines and heterocyclic compounds are often used as monomers or functional components in the synthesis of polymeric materials. mdpi.com The thiomorpholine (B91149) moiety, for instance, has been incorporated into polymers to impart specific properties. mdpi.com It is conceivable that this compound could be integrated into polymer chains, potentially influencing the material's thermal stability, solubility, or ability to coordinate with metals. However, there are no published studies on the synthesis or properties of polymers containing this specific compound.

Role in Supramolecular Assemblies and Self-Organization

Pyridine derivatives are widely utilized in supramolecular chemistry due to their ability to participate in hydrogen bonding and π-π stacking interactions, leading to the formation of well-defined, self-assembled structures. nih.govmdpi.comnih.govrsc.orgacs.orgrsc.orgnih.govnih.govrepec.org The combination of the pyridine ring, amino group, and thiomorpholine unit in this compound offers multiple sites for non-covalent interactions. These could, in principle, be exploited to construct complex supramolecular architectures. Nevertheless, the literature lacks any reports on the supramolecular behavior of this particular compound.

Potential in Sensing Technologies (e.g., Chemosensors)

Pyridine-based compounds are frequently employed in the design of chemosensors for the detection of metal ions and other analytes. mdpi.comresearchgate.netnih.govnih.gov The interaction of the analyte with the pyridine moiety can lead to a measurable change in the optical or electrochemical properties of the sensor molecule. The nitrogen and sulfur atoms in this compound could potentially act as binding sites for specific ions, making it a candidate for chemosensor development. However, no studies have been published that investigate or demonstrate its use in any sensing technology.

Analytical Chemistry Applications (e.g., as a Reagent)

Extensive research of scientific literature and chemical databases reveals a significant lack of specific information regarding the application of This compound as a reagent in the field of analytical chemistry. While the broader classes of compounds to which it belongs—aminopyridines and thiomorpholine derivatives—have established roles in various chemical applications, the direct use of this specific molecule as an analytical reagent is not documented in available non-biomedical research.

The parent compound, pyridine, and its derivatives are recognized for their use as polar, basic solvents and as reagents in various chemical transformations. wikipedia.orglaballey.com For instance, pyridine is employed in Knoevenagel condensations and dehalogenation reactions. wikipedia.org Furthermore, aminopyridine derivatives are considered important precursors in the synthesis of a wide range of heterocyclic compounds and have been the subject of various synthetic methodologies. nih.govnih.gov Specifically, 2-aminopyridine (B139424), a structural component of the target compound, is a well-established building block in organic synthesis. wikipedia.org

Similarly, the thiomorpholine scaffold, a saturated heterocycle containing both nitrogen and sulfur, has been explored for its utility in organic synthesis. wikipedia.orgresearchgate.net However, the focus of research on thiomorpholine and its derivatives has been predominantly in the realm of medicinal chemistry, with investigations into their potential biological activities. researchgate.netjchemrev.com

Despite the known utility of the constituent moieties, there is no available data detailing the use of This compound itself as a reagent for analytical purposes, such as in chromatography, spectroscopy, or titrimetry. Consequently, no data tables or detailed research findings concerning its specific analytical applications can be provided at this time.

Future Perspectives and Emerging Research Avenues for 6 Thiomorpholin 4 Ylpyridin 2 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of pyridine (B92270) and thiomorpholine (B91149) derivatives has been a subject of extensive research, with numerous established methods available. beilstein-journals.orgbaranlab.org However, the pursuit of novel, more efficient, and sustainable synthetic routes remains a critical endeavor. For 6-Thiomorpholin-4-ylpyridin-2-amine, future synthetic strategies are likely to focus on several key areas:

Greener Synthesis: Conventional methods for the synthesis of heterocyclic compounds often rely on harsh reaction conditions and hazardous reagents. Future research will likely prioritize the development of more environmentally benign methodologies. This could involve the use of greener solvents, catalytic systems that minimize waste, and energy-efficient reaction conditions, such as those assisted by microwave or flow chemistry. nih.gov

One-Pot Syntheses: Multi-component reactions that allow for the construction of complex molecules in a single step are highly desirable. The development of a one-pot synthesis for this compound, potentially from simple, commercially available starting materials, would significantly enhance its accessibility for further research and application.

Catalytic C-N and C-S Bond Formation: The core structure of this compound involves the formation of key carbon-nitrogen and carbon-sulfur bonds. Advances in transition-metal catalysis, particularly palladium- and copper-catalyzed cross-coupling reactions, could offer more efficient and versatile methods for constructing the pyridine-thiomorpholine linkage. mdpi.com

Synthetic ApproachPotential AdvantagesKey Considerations
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control.Scale-up challenges, potential for localized overheating.
Flow ChemistryPrecise control over reaction parameters, improved safety, potential for automation and high-throughput synthesis.Initial setup costs, potential for clogging with solid byproducts.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.

Advanced Computational Prediction and Machine Learning in Compound Design

The integration of computational tools in chemical research has revolutionized the process of drug discovery and materials design. For this compound, these in silico approaches offer a powerful means to predict properties, guide synthetic efforts, and explore vast chemical spaces.

Predictive Modeling: Density functional theory (DFT) and other quantum mechanical methods can be employed to calculate a range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures. This information can be invaluable for understanding the fundamental characteristics of the molecule and for predicting its behavior in different chemical environments.

Machine Learning for Property Prediction: By training machine learning algorithms on existing datasets of molecules with known properties, it is possible to develop models that can accurately predict the properties of new compounds. nih.gov For this compound, machine learning could be used to predict its solubility, toxicity, and potential biological activities, thereby accelerating the identification of promising derivatives.

De Novo Design: Generative machine learning models can be used to design novel molecules with desired properties. By specifying a set of target criteria, these algorithms can propose new pyridine-thiomorpholine derivatives that are optimized for a particular application, be it as a therapeutic agent or a functional material.

Computational ToolApplication in this compound ResearchExpected Outcome
Quantum Mechanics (e.g., DFT)Calculation of electronic properties, reaction mechanisms, and spectroscopic data.Deeper understanding of molecular structure and reactivity.
Molecular Dynamics SimulationsSimulation of the compound's behavior in biological or material systems.Insight into binding interactions and dynamic properties.
Machine LearningPrediction of physicochemical properties, biological activities, and toxicity.Accelerated identification of lead compounds and materials.

Exploration of New Non-Biomedical Material and Catalytic Applications

While the pyridine and thiomorpholine moieties are well-represented in medicinal chemistry, their potential in non-biomedical applications is an area ripe for exploration. The unique electronic and structural features of this compound suggest its potential utility in materials science and catalysis.

Coordination Chemistry and Catalysis: The nitrogen atoms in the pyridine and thiomorpholine rings, as well as the sulfur atom, can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand for the development of novel metal complexes with catalytic activity. researchgate.net These complexes could find applications in a range of organic transformations.

Organic Electronics: Pyridine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. The electronic properties of this compound could be tuned through chemical modification to make it a suitable component for such applications.

Corrosion Inhibition: The presence of heteroatoms that can adsorb onto metal surfaces makes heterocyclic compounds like this compound potential candidates for corrosion inhibitors. researchgate.net

Challenges and Opportunities in the Broader Pyridine-Thiomorpholine Chemical Space

The broader chemical space of pyridine-thiomorpholine hybrids presents both challenges and significant opportunities for future research.

Challenges:

Synthetic Complexity: The synthesis of substituted pyridine and thiomorpholine derivatives can be challenging, often requiring multi-step sequences and careful control of reaction conditions. nih.govabertay.ac.uk

Stereochemistry: For substituted thiomorpholine rings, the control of stereochemistry can be a significant hurdle.

Metabolic Stability: In a biological context, the thiomorpholine ring can be susceptible to oxidation at the sulfur atom, which can impact the metabolic stability of the compound. mdpi.com

Opportunities:

Vast Chemical Space: The combination of the pyridine and thiomorpholine scaffolds allows for a vast number of potential derivatives with diverse properties. This provides a rich playground for chemical exploration.

Medicinal Chemistry Potential: The proven importance of both pyridine and thiomorpholine in drug discovery suggests that their combination could lead to the development of novel therapeutic agents with unique pharmacological profiles. nih.govjchemrev.com

Interdisciplinary Applications: The potential applications of pyridine-thiomorpholine compounds in materials science, catalysis, and agrochemicals highlight the interdisciplinary nature of this chemical space and the potential for synergistic discoveries.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Thiomorpholin-4-ylpyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between pyridine-2-amine derivatives and thiomorpholine precursors. Key steps include precise temperature control (e.g., 0°C to room temperature for amine coupling), solvent selection (e.g., THF or toluene), and the use of catalysts like pyridine to facilitate reaction progress . Purification via column chromatography or recrystallization is critical for achieving high purity. Reaction monitoring using HPLC and NMR ensures intermediate stability and final product integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the amine and thiomorpholine substituents. Aromatic proton signals in the pyridine ring (δ 6.5–8.5 ppm) and thiomorpholine’s sulfur-linked protons (δ 2.5–4.0 ppm) are diagnostic .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying bond angles and spatial arrangements of the thiomorpholine ring .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Store the compound in inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation of the sulfur moiety. Stability tests via periodic HPLC analysis under varying pH and temperature conditions are recommended to assess degradation trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., thiophene vs. phenyl substituents) or assay conditions. To address this:

  • Conduct comparative structure-activity relationship (SAR) studies using standardized in vitro assays (e.g., enzyme inhibition or receptor-binding assays) .
  • Use meta-analysis to reconcile divergent results, focusing on variables like substituent electronegativity or steric effects .

Q. How does structural modification at the thiomorpholine ring affect bioactivity compared to morpholine analogs?

  • Methodological Answer :

  • Sulfur vs. Oxygen : Thiomorpholine’s sulfur atom increases lipophilicity, enhancing membrane permeability in cellular assays. This is confirmed via logP comparisons and cytotoxicity assays .
  • Substituent Effects : Adding electron-withdrawing groups (e.g., –CF₃) to the pyridine ring improves binding affinity in kinase inhibition studies, as shown in pyrido[3,2-d]pyrimidine derivatives .

Q. What advanced computational methods predict the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with ATP-binding pockets in kinases, leveraging the compound’s planar pyridine core for π-π stacking .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over nanosecond timescales, focusing on sulfur-mediated hydrogen bonds .

Q. How can reaction conditions be optimized for scalable synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve yield and reduce side reactions via controlled residence times and temperature gradients .
  • Chiral Chromatography : Separate enantiomers using cellulose-based columns, with purity validated via circular dichroism (CD) spectroscopy .

Data Contradiction and Analysis

Q. Why do some studies report enhanced bioactivity for thiomorpholine derivatives, while others show no significant effects?

  • Methodological Answer :

  • Contextual Factors : Bioactivity may depend on cell type (e.g., cancer vs. normal cells) or assay sensitivity. For example, thiomorpholine derivatives exhibit pronounced activity in high-throughput kinase screens but minimal effects in bacterial models .
  • Synthetic Impurities : Trace byproducts (e.g., oxidized sulfur species) can interfere with assays. LC-MS purity checks (>98%) are critical before biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.